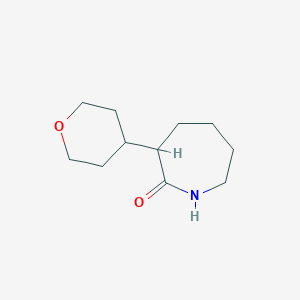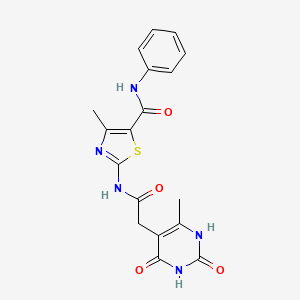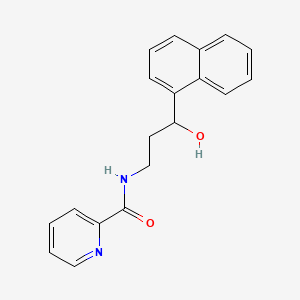
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)picolinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the picolinamide family and has been studied extensively for its unique properties and potential benefits.
Aplicaciones Científicas De Investigación
Palladium-Catalyzed Amination and Antiviral Activities
Palladium-Catalyzed Regioselective Amination : A study developed a palladium-catalyzed protocol for picolinamide-directed C8-H amination of 1-naphthylamine derivatives, offering a new route to 1,8-naphthalenediamine derivatives. The picolinamide moiety, acting as a bidentate directing group, plays a crucial role in regioselective transformation, which could relate to the functional group transformations of similar compounds (Li et al., 2016).
Broad-Spectrum Antiherpes Activities : A novel class of herpesvirus polymerase inhibitors was identified, including a naphthalene carboxamide as a nonnucleoside inhibitor. Such studies underscore the potential of naphthalene derivatives in developing antiviral agents with unique biological properties, hinting at the broader biomedical applications of structurally related compounds (Oien et al., 2002).
Metal-Catalyzed Transformations and Biological Evaluations
Silver(I)-Catalyzed Amination : A protocol for silver(I)-catalyzed, picolinamide-directed C4-H amination of 1-naphthylamine derivatives with azodicarboxylates demonstrates a new approach to 1,4-naphthalenediamine derivatives. This highlights the versatility of naphthalene derivatives in synthetic chemistry, potentially applicable to "N-(3-hydroxy-3-(naphthalen-1-yl)propyl)picolinamide" for novel synthetic routes (Zhu et al., 2018).
Antibacterial Activity of Naphthalene Derivatives : The synthesis and evaluation of naphthalene derivatives for their antibacterial activity underscore the potential of naphthalene frameworks in medicinal chemistry. Such research could inform the development of new drugs or antimicrobial agents based on the structural motif present in "this compound" (Zhi, 2010).
Propiedades
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-18(11-13-21-19(23)17-10-3-4-12-20-17)16-9-5-7-14-6-1-2-8-15(14)16/h1-10,12,18,22H,11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMGJBOHYOODDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-ethyl-N-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]azetidin-3-yl]carbamate](/img/structure/B2654922.png)
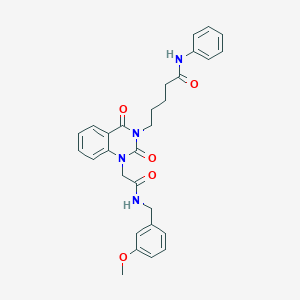

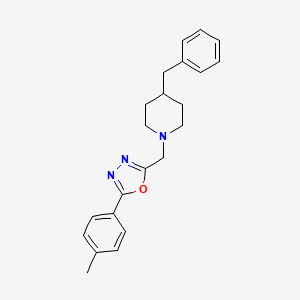
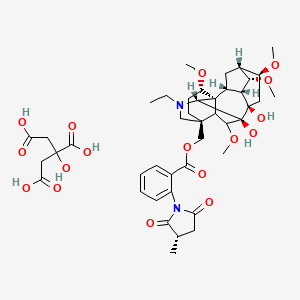
![2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2654933.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2654934.png)
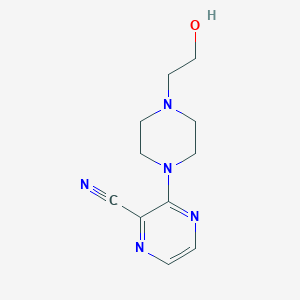
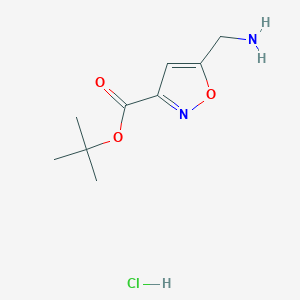
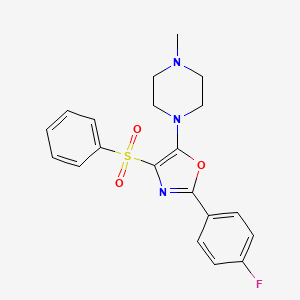
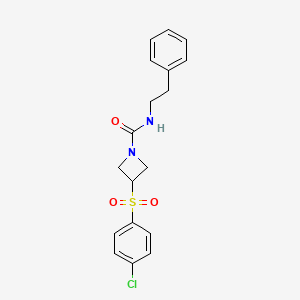
![2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2654942.png)
